molecular formula C7H7ClN6 B13182467 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine

Cat. No.: B13182467
M. Wt: 210.62 g/mol
InChI Key: MRCKEBNGAKNJFD-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 1-methyl-1H-pyrazol-5-amine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative.

Scientific Research Applications

4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazole groups can form hydrogen bonds or hydrophobic interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
  • 1-Phenyl-4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring with a pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C7H7ClN6

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-6-(2-methylpyrazol-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H7ClN6/c1-14-4(2-3-10-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13)

InChI Key

MRCKEBNGAKNJFD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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